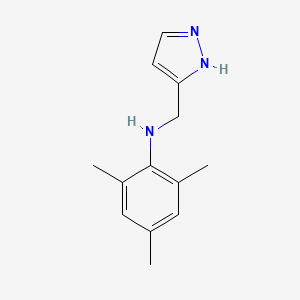
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline, also known as TPMA, is a chemical compound that has been widely used in scientific research. TPMA is a pyrazole-based ligand that has been shown to have a variety of biological and biochemical effects.
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, it is believed that 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline binds to metal ions through its pyrazole and aniline groups. The binding of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline to metal ions can result in changes in the electronic properties of the metal ion, which can affect its biological activity.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of copper(II)-dependent enzymes, such as tyrosinase and dopamine β-hydroxylase. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to induce apoptosis in cancer cells by inhibiting the activity of copper(II)-dependent enzymes involved in the regulation of oxidative stress. In addition, 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments is its high affinity for copper(II) ions, which makes it useful in the study of copper(II)-binding proteins. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline. One direction is the development of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline-based fluorescent probes for the detection of copper(II) ions in biological samples. Another direction is the synthesis of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline-based metal-organic frameworks with specific properties for drug delivery. Additionally, the study of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline's effects on copper(II)-dependent enzymes and its potential use in cancer therapy is an area of ongoing research.
Métodos De Síntesis
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline can be synthesized using a variety of methods. One common method involves the reaction of 2,4,6-trimethylphenyl isocyanate with 5-aminopyrazole in the presence of a catalyst. This reaction results in the formation of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline as a yellow solid. Other methods include the reaction of 2,4,6-trimethylaniline with 5-bromo-1H-pyrazole or the reaction of 2,4,6-trimethylphenyl isocyanate with 5-aminopyrazole in the presence of a base.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been widely used in scientific research as a ligand for various metal ions. It has been shown to have a high affinity for copper(II) ions, which makes it useful in the study of copper(II)-binding proteins. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has also been used as a fluorescent probe for the detection of copper(II) ions in biological samples. In addition, 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-6-10(2)13(11(3)7-9)14-8-12-4-5-15-16-12/h4-7,14H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZJGFXXYCTGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-2,4,6-trimethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)
![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)


![N-[(4-cyanophenyl)methyl]prop-2-enamide](/img/structure/B7575525.png)
![N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline](/img/structure/B7575537.png)

![N'-[1-(5-bromo-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575550.png)
![N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575568.png)

![3-[[(3-Hydroxypyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575583.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575587.png)